Piperamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperamide is a naturally occurring amide alkaloid found in various species of the Piper genus, such as black pepper (Piper nigrum). It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperamide can be synthesized through several methods. One common approach involves the reaction of piperidine with piperoyl chloride in the presence of a base such as pyridine . Another method includes the use of piperoyl-CoA and piperidine, catalyzed by this compound synthase, an enzyme isolated from black pepper . The reaction conditions typically involve moderate temperatures and neutral pH to ensure optimal enzyme activity .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation techniques. Recombinant this compound synthase can be used to facilitate the microbial production of a broad range of piperamides . This method offers a sustainable and efficient way to produce this compound on a large scale, utilizing various CoA-donors and amine-derived acceptors .

Chemical Reactions Analysis

Types of Reactions

Piperamide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction of this compound can yield reduced amide forms.

Substitution: This compound can undergo substitution reactions, particularly at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products

Scientific Research Applications

Piperamide has a wide range of scientific research applications:

Mechanism of Action

Piperamide exerts its effects through various molecular targets and pathways. It interacts with the transient receptor potential vanilloid 1 (TRPV1) receptor, leading to the activation of calcium channels and subsequent cellular responses . This interaction is responsible for its pungent taste and some of its biological activities . Additionally, this compound can modulate various signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Piperine: Another piperamide found in black pepper, known for its bioenhancing properties.

Piperlongumine: Found in long pepper (Piper longum), known for its anticancer properties.

Piperyline: Another this compound with antimicrobial properties.

Uniqueness

Its ability to interact with multiple molecular targets and modulate different signaling pathways sets it apart from other similar compounds .

Biological Activity

Piperamide is a significant class of compounds derived from the Piper genus, particularly known for its diverse biological activities. This article explores the biological activity of piperamides, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Piperamides

Piperamides are primarily found in black pepper (Piper nigrum) and other species within the Piperaceae family. They are characterized by their amide functional group and are responsible for many of the medicinal properties attributed to these plants. Notable piperamides include piperine, piperlonguminine, and retrofractamide A.

1. Antimicrobial Activity

Piperamides exhibit significant antimicrobial properties against various pathogens. For instance:

- Piperine : Demonstrated moderate antibacterial activity against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 156 µg/mL and was effective against Staphylococcus aureus and Escherichia coli .

- Piperlonguminine : Showed enhanced activity against P. aeruginosa, with an inhibition zone of 15.7 mm .

2. Anticancer Properties

Research indicates that certain piperamides possess anticancer potential:

- Piperlonguminine and Retrofractamide A : Evaluated for their inhibitory effects on histone deacetylases (HDACs) and cytotoxicity against HCT-116 human colon cancer cells. Compounds with hydroxamic acid moieties exhibited moderate HDAC activity .

- Mechanism : Piperamides may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of signaling pathways associated with tumor growth .

3. Neuropharmacological Effects

Piperamides have been linked to neuropharmacological activities:

- GABA A Receptor Modulation : Piperine was identified as a positive allosteric modulator of GABA A receptors, enhancing chloride currents significantly . This suggests potential applications in treating anxiety and epilepsy, aligning with traditional uses in folk medicine .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of this compound-rich extracts from Piper guineense. The hexane extract exhibited an MIC of 19 µg/mL against Sarcina sp., indicating promising antibacterial potential .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of this compound analogues, revealing that derivatives showed varying degrees of cytotoxicity against cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design .

Data Tables

| Compound | Source | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Piperine | Piper nigrum | Antibacterial | 156 | Moderate activity against P. aeruginosa |

| Piperlonguminine | Piper nigrum | Anticancer | - | Effective against HCT-116 cells |

| Retrofractamide A | Piper nigrum | HDAC Inhibition | - | Potential anticancer agent |

| This compound Extract | Piper guineense | Antibacterial | 19 | Effective against Sarcina sp. |

Properties

CAS No. |

299-48-9 |

|---|---|

Molecular Formula |

C17H28N4O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

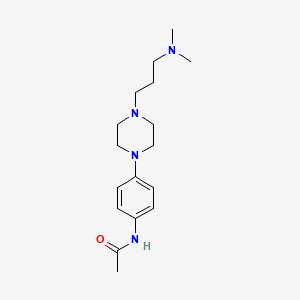

N-[4-[4-[3-(dimethylamino)propyl]piperazin-1-yl]phenyl]acetamide |

InChI |

InChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22) |

InChI Key |

DPCSPGOPQYRPCP-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.